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molecular formula C10H11B B1267236 6-Bromo-1,2,3,4-tetrahydronaphthalene CAS No. 6134-56-1

6-Bromo-1,2,3,4-tetrahydronaphthalene

Cat. No. B1267236
M. Wt: 211.1 g/mol
InChI Key: UZTQYWLWRFMSSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08889732B2

Procedure details

To 6.60 g of 6-bromo-1,2,3,4-tetrahydronaphthalene in THF (60 ml) cooled on a dry ice-acetone bath, 25 ml of n-butyllithium (1.60 M/hexane solution) was added dropwise over 30 minutes in an argon stream, and after the dropwise addition, the reaction mixture was stirred for 1 hour under the same conditions. Then, 6.47 g of triisopropyl borate was added dropwise over 20 minutes, and after the dropwise addition, the reaction mixture was allowed to react for 3.5 hours. The reaction mixture was poured into ice-cold water and brought to almost neutral (pH 8) with ammonium chloride and then extracted with ethyl acetate (400 ml×1, 100 ml×2), and the organic layer was washed with saturated aqueous sodium chloride, dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The resulting residue was purified by silica gel column chromatography (eluent: methanol/chloroform=1/30), and the resulting solid was washed with a small amount of cold hexane to obtain 5.11 g of the desired product (yield 93%).
Quantity
6.6 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two
Quantity
6.47 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
93%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[CH2:8][CH2:7][CH2:6][CH2:5]2.C([Li])CCC.[B:17](OC(C)C)([O:22]C(C)C)[O:18]C(C)C.[Cl-].[NH4+]>C1COCC1>[CH:3]1[C:4]2[CH2:5][CH2:6][CH2:7][CH2:8][C:9]=2[CH:10]=[CH:11][C:2]=1[B:17]([OH:22])[OH:18] |f:3.4|

Inputs

Step One
Name
Quantity
6.6 g
Type
reactant
Smiles
BrC=1C=C2CCCCC2=CC1
Name
Quantity
60 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
25 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
Quantity
6.47 g
Type
reactant
Smiles
B(OC(C)C)(OC(C)C)OC(C)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for 1 hour under the same conditions
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
after the dropwise addition
ADDITION
Type
ADDITION
Details
after the dropwise addition
CUSTOM
Type
CUSTOM
Details
to react for 3.5 hours
Duration
3.5 h
ADDITION
Type
ADDITION
Details
The reaction mixture was poured into ice-cold water
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (400 ml×1, 100 ml×2)
WASH
Type
WASH
Details
the organic layer was washed with saturated aqueous sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by silica gel column chromatography (eluent: methanol/chloroform=1/30)
WASH
Type
WASH
Details
the resulting solid was washed with a small amount of cold hexane

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1=C(C=CC=2CCCCC12)B(O)O
Measurements
Type Value Analysis
AMOUNT: MASS 5.11 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 92.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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